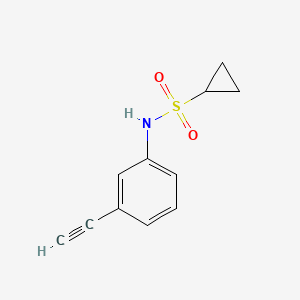![molecular formula C12H11F2N3 B1453998 4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010904-11-6](/img/structure/B1453998.png)
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Übersicht
Beschreibung
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine , also known as Ir(Fppy)₃ , is a complex compound containing iridium. Let’s explore its properties and applications.
Synthesis Analysis
The synthesis of Ir(Fppy)₃ involves the coordination of iridium with 2,3-difluorophenylpyridine ligands. One synthetic route utilizes the reaction of 2,3-difluorophenylpyridine with iridium salts, leading to the formation of this complex.
Molecular Structure Analysis
The molecular formula of Ir(Fppy)₃ is C₃₃H₁₈F₆IrN₃ . It consists of three 2,3-difluorophenylpyridine ligands coordinated to an iridium center. The structure exhibits a tetrahedral geometry around the iridium atom.
Chemical Reactions Analysis
Ir(Fppy)₃ is commonly employed as an OLED (organic light-emitting diode) triplet emitter in blue light-emitting devices. Its luminescent properties make it suitable for use in display technologies.
Physical And Chemical Properties Analysis
- Assay : 96%
- Form : Powder
- λmax (absorption maximum) : 347 nm
- Fluorescence λem (emission maximum) : 480 nm (in chloroform)
Wissenschaftliche Forschungsanwendungen
Chemical and Electrochemical Analysis
A study by Saady et al. (2021) evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives on mild steel corrosion in acidic conditions. This research highlights the potential of these compounds in corrosion inhibition, with high efficiency observed through various analytical techniques such as Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and computational approaches (Saady et al., 2021).
Synthesis and Optical Properties
Kielesiński et al. (2015) developed a novel approach for synthesizing polycyclic imidazo[1,2-a]pyridine analogs, showcasing the process of oxidative intramolecular C–H amination. This synthesis route opens up possibilities for creating compounds with significant optical properties, such as strong UV absorption and fluorescence, which can be applied in materials science and photophysics (Kielesiński et al., 2015).
Molecular and Crystal Structure Analysis
The crystal structure of a related imidazo[4,5-b] pyridine derivative was detailed by Hjouji et al. (2016), showing how molecules are linked via hydrogen bonds, forming structures that could have implications in the development of new materials or in the understanding of molecular interactions (Hjouji et al., 2016).
Antagonistic Activity on P2X7 Receptors
Research by Swanson et al. (2016) focused on the synthesis and pharmacological evaluation of tetrahydro-imidazo[4,5-c]pyridine derivatives as P2X7 antagonists. These compounds exhibit potent antagonistic activity, highlighting their potential in therapeutic applications, particularly in modulating inflammatory responses and pain (Swanson et al., 2016).
Safety And Hazards
Ir(Fppy)₃ is generally considered safe when handled properly. However, as with any chemical, precautions should be taken during synthesis and handling.
Zukünftige Richtungen
Further research could explore modifications of Ir(Fppy)₃ to enhance its performance in OLEDs or investigate its potential applications in other fields.
Eigenschaften
IUPAC Name |
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-8-3-1-2-7(10(8)14)11-12-9(4-5-15-11)16-6-17-12/h1-3,6,11,15H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQNDNVIMIXJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)



![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)






![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

